1-[1-(2-Methylpropyl)-5-propan-2-ylpyrazol-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea
Description
1-[1-(2-Methylpropyl)-5-propan-2-ylpyrazol-4-yl]-3-(1-oxaspiro[44]nonan-2-ylmethyl)urea is an organic compound notable for its intricate structure, consisting of a pyrazole ring and an oxaspiro nonane moiety
Properties
IUPAC Name |
1-[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2/c1-14(2)13-24-18(15(3)4)17(12-22-24)23-19(25)21-11-16-7-10-20(26-16)8-5-6-9-20/h12,14-16H,5-11,13H2,1-4H3,(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUMIMDAJITEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)NC(=O)NCC2CCC3(O2)CCCC3)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions starting with the formation of the pyrazole ring. Typical synthetic routes may involve:
The alkylation of hydrazine derivatives to form the pyrazole nucleus.
Subsequent reactions to introduce the isobutyl and isopropyl groups.
Spirocyclization processes to attach the oxaspiro nonane moiety.
The final step usually involves the formation of the urea linkage through reaction with an isocyanate or a similar compound.
Industrial Production Methods: On an industrial scale, the synthesis is often optimized to increase yield and purity. This might involve the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound may undergo oxidation to introduce oxygen-containing functional groups or reduction to modify its stability and reactivity.
Substitution: Various nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrazole ring.
Hydrolysis: Under certain conditions, the compound's urea linkage can be hydrolyzed, altering its activity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products:
Depending on the reagents and conditions, the compound can form various derivatives such as hydroxylated products, aminated derivatives, and substituted pyrazoles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules. Biology: Studied for potential biochemical activities, including enzyme inhibition and receptor modulation. Medicine: Investigated for therapeutic applications such as anti-inflammatory, analgesic, and anticancer properties. Industry: Applied in material science for the development of new polymers and advanced materials due to its unique structure.
Mechanism of Action
Mechanism: The compound interacts with specific molecular targets within cells. It can bind to enzymes, altering their activity, or to receptors, modulating signal transduction pathways. Molecular Targets: Often includes kinases, phosphatases, and various receptors involved in inflammatory and cancer pathways. Pathways: Inhibition of pro-inflammatory cytokines, apoptosis induction in cancer cells, and modulation of metabolic pathways.
Comparison with Similar Compounds
1-(4-Isobutylphenyl)-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea.
1-(2-Methylpropyl)-3-(1-oxaspiro[4.5]decan-2-ylmethyl)urea.
Uniqueness: Compared to these compounds, 1-[1-(2-Methylpropyl)-5-propan-2-ylpyrazol-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea exhibits unique binding properties and a distinct mechanism of action due to its specific structural features, leading to potentially more effective and targeted biological activities.
This article gives you an overview of the synthesis, reactions, applications, and mechanisms of this intriguing compound. Anything specific you want to explore further?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
